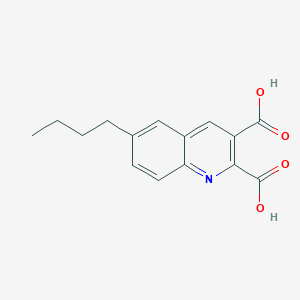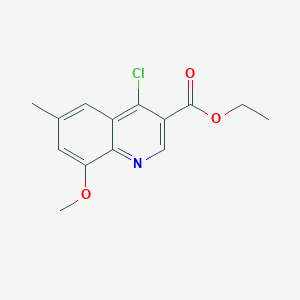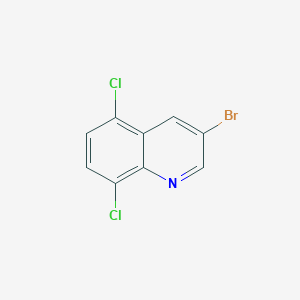
6-Butylquinoline-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブチルキノリン-2,3-ジカルボン酸は、キノリン系に属する有機化合物です。キノリン環の6位にブチル基が結合し、2位と3位にカルボン酸基が結合していることが特徴です。
準備方法
合成経路と反応条件: 6-ブチルキノリン-2,3-ジカルボン酸の合成は、通常、キノリン誘導体と適切な試薬との反応によって行われます。 一般的な方法の1つは、ジクロロコハク酸とアミンを反応させ、さらに反応させてブチル基とカルボン酸官能基を導入する方法です 。反応条件には、不活性溶媒、酢酸などの有機酸、および目的の生成物の形成を確実にするための特定の温度範囲の使用が含まれることがよくあります。
工業生産方法: 6-ブチルキノリン-2,3-ジカルボン酸の工業生産には、収量と純度を最大限に高めるために最適化された反応条件を使用した大規模合成が関与することがあります。これには、さまざまな用途に適した大量の化合物を得るために、連続フロー反応器と高度な精製技術を使用することが含まれる場合があります。
化学反応の分析
反応の種類: 6-ブチルキノリン-2,3-ジカルボン酸は、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は酸化されてキノリン酸誘導体を生成する可能性があります。
還元: 還元反応により、キノリン環またはカルボン酸基が修飾される可能性があります。
置換: 置換反応により、キノリン環の特定の位置に異なる官能基が導入される可能性があります。
一般的な試薬と条件:
酸化: オゾン、過酸化水素、過マンガン酸カリウムなどの試薬は、酸化反応に一般的に使用されます.
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用できます。
置換: さまざまなハロゲン化剤と求核試薬を制御された条件下で使用して、置換反応を実現できます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりキノリン酸が生成される可能性がありますが、還元により還元されたキノリン誘導体が生成される可能性があります。
科学的研究の応用
6-ブチルキノリン-2,3-ジカルボン酸は、次のようないくつかの科学研究における応用があります。
化学: 複雑な有機分子や配位化合物の合成のためのビルディングブロックとして使用されます.
生物学: この化合物は、酵素阻害や受容体結合に関連する研究で使用できます。
作用機序
6-ブチルキノリン-2,3-ジカルボン酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物はリガンドとして作用し、金属イオンまたは受容体に結合し、生化学的プロセスに影響を与える可能性があります。 たとえば、蛍光共鳴エネルギー移動 (FRET) や光誘起電子移動 (PET) プロセスに関与する可能性があり、センシング用途に役立ちます .
類似化合物:
キノリン酸:
アジピン酸: 産業で広く使用されているジカルボン酸ですが、構造骨格が異なります.
独自性: 6-ブチルキノリン-2,3-ジカルボン酸は、ブチル基とキノリン環の両方が存在するため、独特です。これにより、異なる化学的および物理的特性が得られます。これは、これらの特徴が有利である特定の用途に役立ちます。
類似化合物との比較
Quinolinic Acid:
Adipic Acid: A widely used dicarboxylic acid in the industry, but with a different structural framework.
Succinic Acid: Another dicarboxylic acid with applications in various fields, but with a simpler structure.
Uniqueness: 6-Butylquinoline-2,3-dicarboxylic acid is unique due to the presence of both the butyl group and the quinoline ring, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these features are advantageous.
特性
CAS番号 |
92513-53-6 |
|---|---|
分子式 |
C15H15NO4 |
分子量 |
273.28 g/mol |
IUPAC名 |
6-butylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-2-3-4-9-5-6-12-10(7-9)8-11(14(17)18)13(16-12)15(19)20/h5-8H,2-4H2,1H3,(H,17,18)(H,19,20) |
InChIキー |
XMKJEPQUUNXPBF-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)


![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid](/img/structure/B11846415.png)




![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)





